methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a benzoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where an aromatic substrate reacts with an acid chloride (such as 2,4-dichlorobenzoyl chloride) in the presence of an aluminum chloride catalyst . This reaction introduces the acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve the chlorination of 2,4-dichlorotoluene followed by hydrolysis and subsequent reactions to form the desired product . The process is optimized to ensure high yield and purity, often involving steps like reduced pressure rectification to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like aluminum chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: Used in similar synthetic routes and has comparable chemical properties.
Methyl N-(2,4-dichlorobenzoyl)anthranilate: Another compound with a dichlorobenzoyl group, used in different applications.
Uniqueness
Methyl 4-(2,4-dichlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C17H13Cl2NO4 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
methyl 4-(2,4-dichlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO4/c1-23-17(22)15-9-20(13-4-2-3-5-14(13)24-15)16(21)11-7-6-10(18)8-12(11)19/h2-8,15H,9H2,1H3 |
InChI Key |
VJCMCOCVUFBULZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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